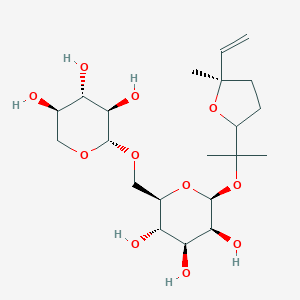
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside is a chemical compound that belongs to the class of monoterpenoids. It is commonly found in various plant species, including lavender, rosewood, and coriander. This compound has been the subject of numerous scientific studies due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the disruption of microbial cell walls.
Biochemische Und Physiologische Effekte
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also has antioxidant properties, which help to scavenge free radicals and prevent oxidative damage to cells. Additionally, it has been shown to have antimicrobial activity against various bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside in lab experiments is its natural origin. It is derived from plants and is therefore considered to be a safer alternative to synthetic compounds. However, one limitation is the difficulty in obtaining large quantities of the compound for research purposes. Additionally, its complex structure and synthesis process can make it challenging to study.
Zukünftige Richtungen
There are several future directions for the study of linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside. One area of interest is its potential use in cancer treatment. Studies have shown that it has cytotoxic effects on cancer cells and may be a promising candidate for further research. Another area of interest is its use as a natural insecticide. Its antimicrobial properties make it a potential alternative to synthetic insecticides, which can have harmful effects on the environment. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside is a natural compound with potential therapeutic properties. Its anti-inflammatory, antioxidant, and antimicrobial activities make it a promising candidate for further research. While there are some limitations to its use in lab experiments, the potential benefits make it a valuable area of study. Future research should focus on its potential use in cancer treatment, as a natural insecticide, and to fully understand its mechanism of action.
Synthesemethoden
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside can be synthesized from linalool, which is a natural compound found in many plants. The synthesis process involves the reaction of linalool with xylopyranosylglucopyranoside in the presence of an acid catalyst. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial activities. It has also been studied for its potential use in cancer treatment and as a natural insecticide.
Eigenschaften
CAS-Nummer |
158799-49-6 |
|---|---|
Produktname |
Linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside |
Molekularformel |
C21H36O11 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O11/c1-5-21(4)7-6-12(31-21)20(2,3)32-19-17(27)15(25)14(24)11(30-19)9-29-18-16(26)13(23)10(22)8-28-18/h5,10-19,22-27H,1,6-9H2,2-4H3/t10-,11-,12?,13+,14-,15+,16-,17+,18+,19+,21+/m1/s1 |
InChI-Schlüssel |
CXCRZTANOZWBHN-HYSWYBMCSA-N |
Isomerische SMILES |
C[C@@]1(CCC(O1)C(C)(C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)C=C |
SMILES |
CC1(CCC(O1)C(C)(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C=C |
Kanonische SMILES |
CC1(CCC(O1)C(C)(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C=C |
Synonyme |
cis-linalool 3,6-oxide beta-primeveroside linalool 3,6-oxide 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside linalool 3,6-oxide 6-O-xylopyranosylglucopyranoside, (2R-trans)-isomer linalool 3,6-oxide beta-primeveroside LO-Xyl-Glc trans-linalool 3,6-oxide beta-primeveroside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



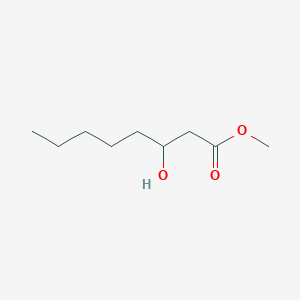
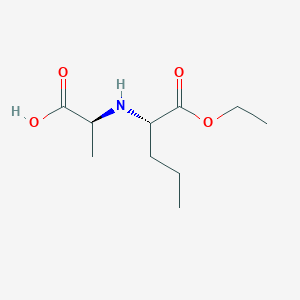
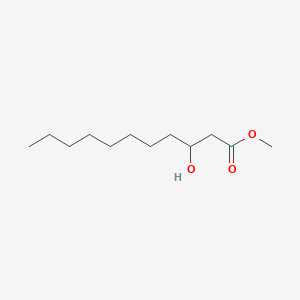
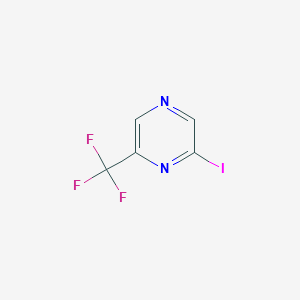
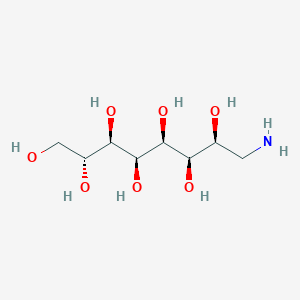
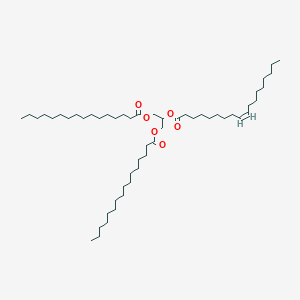


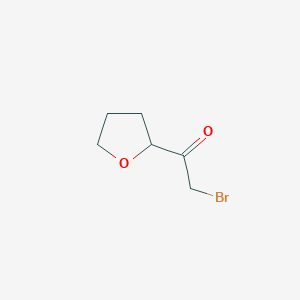


![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)

